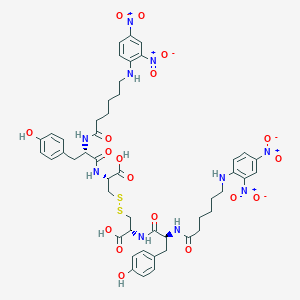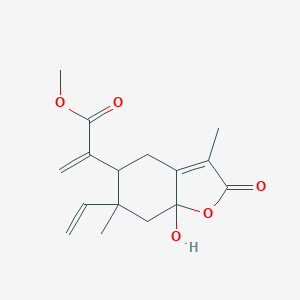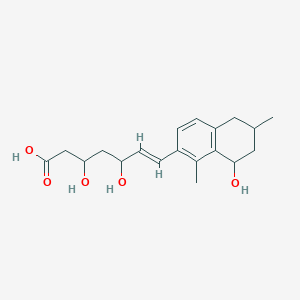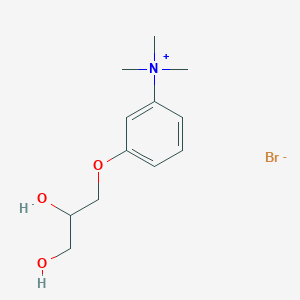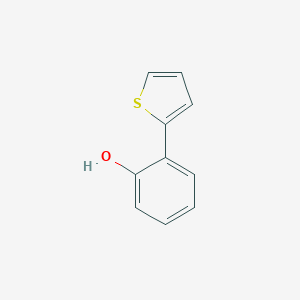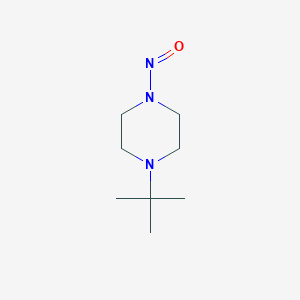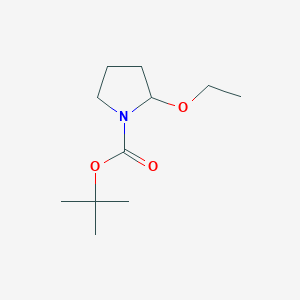
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been synthesized using various methods, and its potential applications in biochemical and physiological research have been explored.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethoxypyrrolidine-1-carboxylate is not fully understood. However, it is believed to interact with proteins through hydrogen bonding and van der Waals interactions. It has been shown to bind to the active site of enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress. In addition, it has been reported to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 2-ethoxypyrrolidine-1-carboxylate in lab experiments is its ability to selectively bind to certain proteins, making it useful for studying protein-ligand interactions. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on tert-butyl 2-ethoxypyrrolidine-1-carboxylate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the development of new synthesis methods for tert-butyl 2-ethoxypyrrolidine-1-carboxylate and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesis Methods
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate can be synthesized using different methods, including the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. Another method involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroacetate in the presence of a base, followed by purification using recrystallization.
Scientific Research Applications
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been used in various scientific research applications, including studies on the structure and function of proteins, drug design, and as a chiral auxiliary in organic synthesis. It has also been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of other pyrrolidine derivatives.
properties
CAS RN |
106412-40-2 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2-ethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-7-6-8-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
IRHZVRHDKAAQOV-UHFFFAOYSA-N |
SMILES |
CCOC1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1CCCN1C(=O)OC(C)(C)C |
synonyms |
1-Pyrrolidinecarboxylicacid,2-ethoxy-,1,1-dimethylethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
